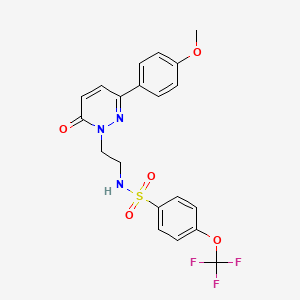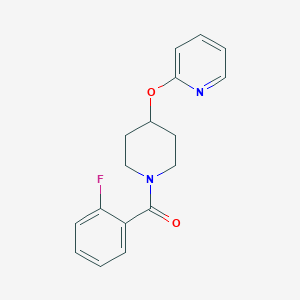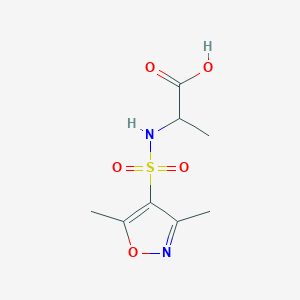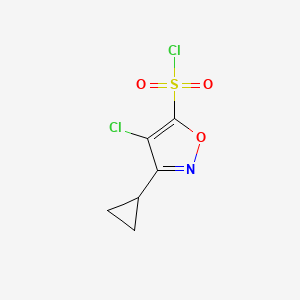![molecular formula C22H20ClN7O2 B2450724 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 920228-48-4](/img/structure/B2450724.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .
Molecular Structure Analysis
The geometry optimization of the molecular structure of the compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .
Chemical Reactions Analysis
The compound has shown significant inhibitory activity against CDK2/cyclin A2 . It has also exhibited excellent antiproliferative activities against various cell lines .
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized through specific protocols, exhibiting unique structural properties characterized by HRMS, IR, 1H, and 13C NMR experiments. This highlights its potential in chemical research and pharmaceutical applications (Wujec & Typek, 2023).
Potential Anticancer and Antituberculosis Activity
- Derivatives of the compound, specifically [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, have shown promising anticancer and antituberculosis activities. This suggests its potential use in developing treatments for these diseases (Mallikarjuna et al., 2014).
Antimicrobial Activities
- Some novel derivatives of the compound have exhibited good or moderate antimicrobial activities against test microorganisms, making it a candidate for the development of new antimicrobial agents (Bektaş et al., 2007).
Application in Tubulin Polymerization Inhibition and Apoptosis Induction
- Certain derivatives, like substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, have shown cytotoxic activity against cancer cells by inhibiting tubulin polymerization and inducing apoptosis. This indicates its potential application in cancer treatment (Manasa et al., 2020).
Crystal Structure Analysis
- The crystal structure of related compounds has been studied, providing insights into its molecular interactions and potential for further chemical modification (Repich et al., 2017).
Fungicidal and Insecticidal Activities
- Some derivatives have displayed moderate to weak fungicidal and insecticidal activities, suggesting potential applications in agriculture (Chen & Shi, 2008).
Potential in Diabetes Treatment
- Derivatives like (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone have been evaluated as inhibitors for the treatment of type 2 diabetes, showing potential for therapeutic applications (Ammirati et al., 2009).
Mécanisme D'action
Target of Action
It’s known that similar triazolo[4,5-d]pyrimidin derivatives have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could lead to changes in cellular functions.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions within the body.
Result of Action
Similar compounds have shown a range of effects, including inhibition of cell growth, reduction of inflammation, neutralization of oxidative stress, inhibition of viral replication, and inhibition of various enzymes .
Orientations Futures
Propriétés
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c1-32-18-5-3-2-4-17(18)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)16-8-6-15(23)7-9-16/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJROPLRBLQZYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Phenylethyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2450641.png)
![4-methyl-1-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2450644.png)


![(E)-N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2450649.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450652.png)
![2-(2-acetamidothiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2450653.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2450658.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B2450659.png)

![2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2450663.png)
